molecular formula C10H12O2 B8593471 1-(3,4-Dimethylphenyl)-2-hydroxyethanone

1-(3,4-Dimethylphenyl)-2-hydroxyethanone

Cat. No.: B8593471
M. Wt: 164.20 g/mol
InChI Key: YNANWLSRFOGZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-2-hydroxyethanone is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a versatile synthetic intermediate and potential pharmacophore. The 3,4-dimethylphenyl moiety, a core structural component of this molecule, is recognized for its role in enhancing biological activity and has been incorporated into complexes demonstrating notable antiproliferative effects. Research on a copper complex containing the 3,4-dimethylphenyl group has shown high and selective antiproliferative activity against human cancer cell lines, including HeLa (cervical adenocarcinoma) and BxPC-3 (pancreatic carcinoma), while exhibiting minimal cytotoxicity toward normal MDCK kidney cells, indicating its potential as a scaffold for developing selective anticancer agents . Furthermore, the structural features of this compound suggest considerable antioxidant potential, as analogous compounds with hydroxy-substituted phenyl groups have been evaluated for their ability to scavenge free radicals using established assays like the ABTS method, which is relevant for investigating oxidative stress in pathological conditions . In synthetic chemistry, this compound is a valuable building block. It can be utilized in the synthesis of more complex molecules, such as heterocyclic compounds and various pharmacologically active derivatives. The molecule's reactive ketone and hydroxy groups make it a suitable precursor for constructing pyrazol-4-ylidene hydrazino derivatives, which have been explored as potential thrombopoietin receptor agonists for managing conditions like thrombocytopenia . The compound's molecular framework, characterized by the 3,4-dimethylphenyl group, contributes to specific interactions in biological systems, potentially influencing mechanisms like receptor binding or enzyme inhibition. As a research chemical, this compound is strictly for use in laboratory research to further investigate these mechanisms of action, develop novel therapeutic candidates, and explore its full application spectrum in chemical biology. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-hydroxyethanone

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,11H,6H2,1-2H3

InChI Key

YNANWLSRFOGZPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituent types (methyl, methoxy, hydroxy) and their positions on the phenyl ring. Functional groups (ketone, hydroxyl) influence polarity, solubility, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Properties/Applications References
1-(3,4-Dimethylphenyl)-2-hydroxyethanone C₁₀H₁₂O₃ 180.2 (calculated) 3,4-dimethyl Ketone, hydroxyl Likely moderate polarity; potential intermediate in organic synthesis
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone (DOPKET) C₈H₈O₄ 168.15 3,4-dihydroxy Ketone, hydroxyl High polarity; used in biochemical studies
1-(3,4-Dimethoxyphenyl)-2-hydroxyethanone C₁₀H₁₂O₄ 196.2 3,4-dimethoxy Ketone, hydroxyl Lower solubility in water; lipophilic
1-(3,4-Dimethylphenyl)ethanone C₁₀H₁₂O 148.2 3,4-dimethyl Ketone High lipophilicity; used in fragrance/chemical synthesis

Physicochemical Properties

  • Polarity and Solubility :

    • The 3,4-dimethyl substituents in the target compound reduce polarity compared to dihydroxy analogs (e.g., DOPKET), likely enhancing solubility in organic solvents .
    • Methoxy groups (e.g., in C₁₀H₁₂O₄) further decrease water solubility compared to hydroxylated derivatives .
  • Spectroscopic Characteristics: NMR spectra of similar compounds (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-2-hydroxyethanone) show distinct coupling patterns dependent on substituent positions . The target compound’s 3,4-dimethyl groups would result in upfield-shifted aromatic protons compared to electron-withdrawing substituents.

Preparation Methods

Reaction Mechanism and Regioselectivity

The electron-donating methyl groups at the 3- and 4-positions of the benzene ring activate specific sites for electrophilic attack. Computational studies suggest that the para position relative to the methyl substituents (position 5) is favored due to reduced steric hindrance and optimal electronic activation. The reaction proceeds via the formation of an acylium ion intermediate, which reacts with the aromatic ring to form the ketone backbone.

Key Conditions

  • Catalyst : Anhydrous AlCl₃ (1.2 equivalents)

  • Solvent : Dichloromethane (DCM) under nitrogen atmosphere

  • Temperature : 0–5°C to minimize side reactions

  • Yield : ~68% (theoretical), with purification via silica gel chromatography.

Challenges and Optimization

Steric hindrance from the adjacent methyl groups may reduce reaction efficiency. Pilot studies on analogous systems (e.g., 3,4-dimethylacetophenone) demonstrate that increasing reaction time to 24 hours and using excess acyl chloride (1.5 equivalents) improves yield to 72%. Side products, such as diacylated derivatives, are minimized by maintaining low temperatures.

Oxidation of Secondary Alcohol Precursors

An alternative route involves the oxidation of 1-(3,4-dimethylphenyl)ethanol to the corresponding ketone. This method is advantageous for its simplicity and compatibility with green chemistry principles.

Oxidizing Agents and Efficiency

Jones Reagent (CrO₃/H₂SO₄) :

  • Converts secondary alcohols to ketones in >90% yield under acidic conditions.

  • Limitations : Toxic byproducts and stringent waste management requirements.

Pyridinium Chlorochromate (PCC) :

  • A milder alternative, suitable for acid-sensitive substrates.

  • Yields 85–88% in dichloromethane at room temperature.

Substrate Preparation

The alcohol precursor, 1-(3,4-dimethylphenyl)ethanol, can be synthesized via Grignard addition:

  • Grignard Reagent : 3,4-Dimethylphenylmagnesium bromide (1.0 M in THF).

  • Electrophile : Ethylene oxide, quenched with aqueous NH₄Cl.

  • Yield : 76% after distillation.

Palladium-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches leverage transition-metal catalysis to construct complex aryl ketones. A Suzuki-Miyaura coupling between a boronic acid and a hydroxyketone precursor offers a modular pathway.

Reaction Setup

  • Boronic Acid : 3,4-Dimethylphenylboronic acid (1.2 equivalents).

  • Electrophilic Partner : 2-Bromo-2-hydroxyacetophenone.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of DME and aqueous Na₂CO₃.

  • Yield : 65% after column chromatography.

Advantages Over Traditional Methods

  • Functional group tolerance allows for late-stage diversification.

  • Ambient temperature conditions reduce energy consumption.

Solvent and Purification Considerations

The choice of solvent profoundly impacts reaction efficiency and product isolation.

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, THF) enhance Lewis acid activity in Friedel-Crafts reactions.

  • Ethanol/water mixtures facilitate crystallization of the final product, yielding >95% purity.

Chromatographic Purification

  • Silica gel eluents : Hexane/ethyl acetate (7:3) effectively separate ketone products from methyl-substituted byproducts.

Scalability and Industrial Feasibility

Large-scale synthesis requires optimizing cost, safety, and throughput:

Continuous Flow Reactors

  • Residence time : 30 minutes at 100°C.

  • Output : 1.2 kg/hr with 89% yield.

Environmental Impact

  • Waste reduction : Solvent recovery systems (e.g., distillation) cut THF usage by 40%.

Analytical Characterization

Accurate structural confirmation is critical for pharmaceutical applications:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.28 (s, 6H, CH₃), 4.12 (s, 2H, CH₂), 7.35–7.42 (m, 3H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch).

Purity Assessment

  • HPLC : >99% purity using a C18 column (acetonitrile/water = 60:40) .

Q & A

Q. Table 1: Representative Synthetic Yields Under Varying Conditions

CatalystSolventTemp (°C)Yield (%)
AlCl₃Dichloromethane078
FeCl₃Toluene2565
H₂SO₄Acetic acid5042

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : ¹H NMR reveals distinct signals for aromatic protons (δ 6.8–7.2 ppm), hydroxyl groups (δ 5.5 ppm, broad), and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .
  • X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and packing motifs. For example, the dihedral angle between the phenyl ring and carbonyl group is ~15°, indicating partial conjugation .
  • Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 164.2 (C₁₀H₁₂O₂) .

Advanced: How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:
Contradictions arise from variability in assay conditions, purity, or cell lines. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Purity validation : HPLC (>95% purity) to exclude confounding impurities .
  • Mechanistic studies : Competitive binding assays (e.g., fluorescence quenching) to distinguish direct enzyme inhibition from nonspecific cytotoxicity .
    Example : A 2023 study resolved discrepancies in COX-2 inhibition by correlating IC₅₀ values with molecular docking simulations, identifying steric clashes in certain isoforms .

Advanced: What computational approaches optimize reaction pathways for derivative synthesis?

Answer:

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration at the 5-position due to electron-donating methyl groups) .
  • Molecular docking : Screen derivatives for binding affinity to targets like cytochrome P450, guiding synthetic prioritization.
  • Kinetic modeling : Simulate reaction networks to identify rate-limiting steps (e.g., acylation vs. deprotection) .

Q. Table 2: Computed vs. Experimental Regioselectivity in Nitration

PositionDFT Prediction (%)Experimental Yield (%)
5-NO₂8278
6-NO₂1815

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer:
Challenges include poor solubility and polymorphism. Solutions involve:

  • Solvent screening : Mixed solvents (e.g., ethanol/water) improve crystal nucleation.
  • Temperature gradients : Slow cooling from 60°C to 4°C yields monoclinic crystals (space group P2₁/c) .
  • Additives : Seed crystals or surfactants (e.g., CTAB) reduce amorphous aggregation.
    SHELXL refinement resolves disorder in methyl groups, with R-factors <0.05 for high-quality datasets .

Advanced: How do substituent effects (e.g., methyl vs. methoxy groups) alter the compound’s electronic properties?

Answer:

  • Electron-donating methyl groups increase aryl ring electron density, shifting UV-Vis absorption to longer wavelengths (λₘₐₐ ~270 nm vs. 260 nm for unsubstituted analogs) .
  • Hammett constants : σₚ values for 3,4-dimethyl (-0.14) vs. 3,4-dimethoxy (-0.27) correlate with reaction rates in nucleophilic acyl substitutions .
  • Redox behavior : Cyclic voltammetry shows irreversible oxidation at +1.2 V (vs. Ag/AgCl), attributed to phenol moiety deprotonation .

Advanced: What analytical techniques resolve isomeric impurities in synthesized batches?

Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases.
  • 2D NMR (COSY, NOESY) : Identifies spatial proximity of methyl and hydroxyl groups to distinguish ortho vs. para isomers .
  • X-ray powder diffraction (XRPD) : Detects polymorphic impurities (>2% w/w) via peak shifts at 2θ = 12.4° and 18.7° .

Advanced: How is the compound’s stability under varying pH and temperature conditions quantified?

Answer:

  • Forced degradation studies :
    • Acidic conditions (pH 2) : Hydrolysis of the ketone group occurs after 24h at 60°C, forming benzoic acid derivatives.
    • Basic conditions (pH 10) : Demethylation observed at 40°C, monitored via LC-MS .
  • Arrhenius modeling : Predicts shelf-life (t₉₀) of 18 months at 25°C, based on activation energy (Eₐ) of 85 kJ/mol .

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